1-Cyclopropyl-5-methylpyrrolidin-3-one
Overview
Description
1-Cyclopropyl-5-methylpyrrolidin-3-one is a cyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), which facilitates the formation of the cyclic amine structure . This method is efficient and avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclopropyl-5-methylpyrrolidin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopropyl-5-methylpyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the cyclopropyl and methyl substituents.
Pyrrolidin-2-one: A derivative with a carbonyl group at the second position, differing in its chemical properties and reactivity.
Pyrrolidin-2,5-diones: Compounds with carbonyl groups at both the second and fifth positions, exhibiting distinct biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-cyclopropyl-5-methylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-8(10)5-9(6)7-2-3-7/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLOEXHFYNRNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275674 | |
Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-05-3 | |
Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinone, 1-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.